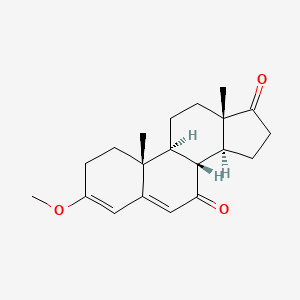

3-Methoxy-androsta-3,5-diene-7,17-dione

Descripción

Design and Synthesis of Novel Analogs and Derivatives of this compound

The design and synthesis of novel analogs of this compound are driven by the search for compounds with modified or enhanced biological activities. Structural modifications can be targeted at various positions of the steroid nucleus.

Strategies for Structural Modification at Steroid Nucleus Positions

Structural modifications of the androstane (B1237026) skeleton can be performed at various positions to explore structure-activity relationships. Common sites for modification include the A, B, C, and D rings, as well as the side chain at C-17.

| Modification Site | Examples of Modifications | Potential Impact |

| A-Ring | Introduction of heteroatoms, formation of fused heterocyclic rings. researchgate.netnih.govnih.gov | Altered receptor binding and metabolic stability. |

| C-7 Position | Reduction of the keto group to a hydroxyl group, introduction of other functional groups. | Changes in biological activity and potency. |

| C-17 Position | Modification of the ketone to an oxime or other derivatives. | Influence on androgenic and other hormonal activities. |

| D-Ring | Formation of fused heterocyclic rings (e.g., pyrazole, triazole). nih.govdoi.org | Potential for novel biological activities. |

Modifications at C-3 Position and A-Ring System

The C-3 position and the A-ring are common targets for structural modification to create novel analogs.

C-3 Position: The methoxy (B1213986) group at C-3 can be replaced with other alkoxy groups or functional groups to modulate the compound's properties. For example, the synthesis of various 3-enol ethers of androstenedione with different alkyl and cycloalkyl groups has been reported. researchgate.net

A-Ring System: The A-ring can be modified by introducing additional functional groups or by forming fused heterocyclic systems. For example, 2-arylidene derivatives of 5α-dihydrotestosterone have been synthesized through Claisen-Schmidt condensation, which were then used to form A-ring-fused pyrimidine (B1678525) derivatives. nih.gov In another study, a new steroid containing a dioxene ring fused to the A-ring, 3,4-(ethylenedioxy)androsta-3,5-dien-17-one, was synthesized. researchgate.net Such modifications can significantly alter the planarity and electronic properties of the A-ring, potentially leading to new biological activities.

Modifications at C-7 Position

The carbonyl group at the C-7 position is a key site for chemical manipulation. Research has explored the synthesis of 7-deoxy analogues of related androsta-3,5-dien-7-ones. nih.gov The conversion of 7-oxygenated-delta(5)-steroids into androsta-3,5-diene-7-one structures can be achieved by heating with perchloric acid in methanol. researchgate.net This reaction highlights the reactivity of the C-7 position and its accessibility for creating derivatives. Additionally, the conjugated enone system involving the C-7 keto group is crucial for certain biological activities and is a primary target for synthetic modifications. nih.gov

One common modification involves the reduction of the 7-keto group. While specific examples for the 3-methoxy derivative are not detailed in the provided literature, the general chemistry of androstane-type steroids allows for selective reduction of the C-7 ketone to its corresponding 7α- or 7β-hydroxy derivatives using various reducing agents. The stereochemical outcome of this reduction can be influenced by the choice of reagent and reaction conditions.

| Modification Type | Reagents/Conditions | Product | Reference |

| Formation from Precursor | Perchloric acid, Methanol, Heat | Androsta-3,5-diene-7-one | researchgate.net |

| Deoxygenation | Not specified | 7-deoxy analog | nih.gov |

Modifications at C-17 Position

The C-17 ketone is another principal site for synthetic alteration in the this compound framework. A common and significant modification is the reduction of the 17-oxo group to a 17β-hydroxyl group. nih.gov This transformation is often accomplished using standard reducing agents like sodium borohydride. Studies on related androstane steroids have shown that compounds with a 17-oxo group exhibit different biological potencies compared to their 17β-alcohol counterparts. nih.gov

Furthermore, microbial transformations have been shown to be effective in modifying the C-17 position. For instance, certain fungal strains can reduce a 17-ketone group to a hydroxyl moiety in structurally similar steroids. smolecule.com This biocatalytic approach offers a high degree of stereoselectivity.

| Modification Type | Reagents/Conditions | Product | Reference |

| Reduction | e.g., Sodium Borohydride | 17β-hydroxy derivative | nih.gov |

| Microbial Reduction | Fungal strains (e.g., Aspergillus brasiliensis) | 17-hydroxyl derivative | smolecule.com |

Modifications at C-19 Position

The C-19 methyl group, an angular methyl group, also presents opportunities for functionalization. Research on the parent compound, androsta-3,5-dien-7-one, has demonstrated the synthesis of derivatives with hydroxyl or carbonyl groups at the C-19 position. nih.gov These modifications can influence the steroid's conformation and its interaction with biological targets. nih.gov

A more drastic modification involves the complete removal of the C-19 methyl group, leading to the formation of an aromatic A-ring, characteristic of estrogens. A method developed for the aromatization of androsta-1,4-diene-3,17-dione (B159171) involves the expulsion of the 19-methyl group, which could be conceptually applied to related diene systems. researchgate.net

| Modification Type | Resulting Group | Example Precursor | Reference |

| Oxidation | 19-hydroxy | Androsta-3,5-dien-7-one | nih.gov |

| Oxidation | 19-oxo | Androsta-3,5-dien-7-one | nih.gov |

| Elimination/Aromatization | Aromatic A-ring (estradiol formation) | Androsta-1,4-diene-3,17-dione | researchgate.net |

Introduction of Heterocyclic Moieties and Other Functional Groups

The introduction of heterocyclic systems and diverse functional groups onto the steroidal nucleus can significantly alter its properties. One documented approach for a related compound involves the epoxidation of the conjugated diene system at C3-C5 using an agent like meta-chloroperbenzoic acid (mCPBA). smolecule.com The resulting epoxide can then undergo reductive azidation with sodium azide, introducing a nitrogen-containing azidohydrin functional group. smolecule.com

Furthermore, synthetic strategies have been developed to introduce cyano and carbamoylphenyl ether moieties at the C-3 position of the estrane (B1239764) skeleton, starting from estrone. nih.gov These methods, which involve reactions like microwave-assisted synthesis with 3-fluorobenzonitrile (B1294923) and subsequent hydrolysis, could potentially be adapted for the 3-hydroxy precursor of this compound to create novel derivatives with extended functionalities. nih.gov

| Modification Strategy | Functional Group/Moiety Introduced | Methodology | Reference |

| Epoxidation/Reductive Azidation | Azidohydrin | mCPBA, followed by Sodium Azide | smolecule.com |

| C-3 Ether Linkage | Cyanophenyl ether | Microwave synthesis with 3-fluorobenzonitrile | nih.gov |

| Hydrolysis of Cyano Group | Carbamoylphenyl ether | Palladium(II) chloride, Acetamide | nih.gov |

Stereoselective Synthesis of this compound Analogs

The stereoselective synthesis of steroid analogs is crucial for producing specific isomers with desired biological activities. While direct studies on the stereoselective synthesis of this compound analogs are limited in the provided search results, principles from related steroid syntheses are applicable. For example, a rapid and stereoselective synthesis for 5α-estrane-3β,17α-diol, a metabolite of nandrolone, has been described, highlighting the importance and feasibility of controlling stereochemistry in steroid synthesis. nih.gov

Biocatalysis using microorganisms is a powerful tool for achieving high stereoselectivity. Fungal species like Fusarium lini and Aspergillus brasiliensis have been shown to perform regioselective and stereoselective hydroxylations on steroid substrates. smolecule.com These microbial transformations can introduce hydroxyl groups at specific positions with a defined stereochemistry, which is often difficult to achieve through conventional chemical synthesis. smolecule.com

Advanced Spectroscopic Characterization for Structural Elucidation of Novel Derivatives (Excluding Basic Compound Identification)

The definitive structural confirmation of novel steroidal derivatives relies on a combination of advanced spectroscopic techniques. For the closely related compound androsta-3,5-diene-7,17-dione (B72561), a multi-faceted approach was used for its identification. researchgate.netnih.gov This involved isolating the compound and then subjecting it to a battery of analytical methods.

Liquid chromatography-high resolution accurate mass-mass spectrometry (LC-HRAM-MS) is employed to determine the precise molecular weight and elemental composition. For androsta-3,5-diene-7,17-dione, an accurate mass of m/z 285.1847 was determined for the protonated molecule, corresponding to the molecular formula C₁₉H₂₄O₂. researchgate.netnih.gov

Gas chromatography coupled with Fourier Transform infrared detection and mass spectrometry (GC-FT-IR-MS) provides information about the functional groups present and the fragmentation pattern of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of novel derivatives. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms and the stereochemistry of the molecule. The collective data from these advanced methods provides irrefutable evidence for the structure of new synthetic derivatives. researchgate.netnih.gov

| Technique | Information Obtained | Example Application | Reference |

| LC-HRAM-MS | Accurate Mass, Molecular Formula | Determination of m/z 285.1847 for [M+H]⁺ of Androsta-3,5-diene-7,17-dione | researchgate.netnih.gov |

| GC-FT-IR-MS | Functional Groups, Fragmentation Pattern | Characterization of Androsta-3,5-diene-7,17-dione | researchgate.netnih.gov |

| NMR (¹H, ¹³C, 2D) | Connectivity, Stereochemistry | Complete structural elucidation of Androsta-3,5-diene-7,17-dione | researchgate.netnih.gov |

Structure

3D Structure

Propiedades

Número CAS |

7153-19-7 |

|---|---|

Fórmula molecular |

C20H26O3 |

Peso molecular |

314.4 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione |

InChI |

InChI=1S/C20H26O3/c1-19-8-6-13(23-3)10-12(19)11-16(21)18-14-4-5-17(22)20(14,2)9-7-15(18)19/h10-11,14-15,18H,4-9H2,1-3H3/t14-,15-,18-,19-,20-/m0/s1 |

Clave InChI |

AUFJJDNCJZQOKS-ZESOOZHZSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(=C4)OC)C |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC(=C4)OC)C |

SMILES canónico |

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(=C4)OC)C |

Otros números CAS |

7153-19-7 |

Origen del producto |

United States |

Enzymatic and Biochemical Interactions of 3 Methoxy Androsta 3,5 Diene 7,17 Dione

Aromatase (CYP19A1) Enzyme Inhibition Studies

Research has extensively focused on the ability of 3-Methoxy-androsta-3,5-diene-7,17-dione and structurally similar compounds to inhibit aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens. fda.gov This inhibition is a key aspect of its biochemical profile.

Mechanism of Aromatase Inhibition by this compound and Related Structures

The primary mechanism through which this compound exerts its effect is by acting as an aromatase inhibitor. fda.govevitachem.com This involves binding to the enzyme and impeding its function, thereby reducing the synthesis of estrogens. evitachem.com

Studies on related androstene derivatives indicate that they often exhibit competitive inhibition of aromatase. nih.gov This means they compete with the natural substrate, androstenedione (B190577), for binding to the active site of the enzyme. nih.govyoutube.com The inhibitor's structural similarity to the substrate allows it to occupy the active site, preventing the enzyme from catalyzing the conversion of androgens to estrogens. nih.govlibretexts.org The rate of reaction in the presence of a competitive inhibitor is influenced by the concentrations of both the substrate and the inhibitor. plos.org

This compound is characterized as an irreversible inhibitor of aromatase, functioning as a "suicide substrate". fda.gov This mode of inhibition involves the enzyme converting the inhibitor into a reactive intermediate that then binds covalently and permanently to the enzyme, leading to its inactivation. nih.gov This time-dependent inactivation is a feature shared by other steroidal aromatase inhibitors. nih.gov For instance, the related compound androst-5-ene-7,17-dione (B1256266) has been identified as a suicide substrate of human placental aromatase, with specific kinetic parameters for inactivation (k(inact)) and inhibition constants (KI). nih.gov

Androst-5-ene-7,17-dione: k(inact) = 0.069 min⁻¹, KI = 143 nM nih.gov

19-hydroxy derivative of androst-5-ene-7,17-dione: k(inact) = 0.058 min⁻¹, KI = 11.1 µM nih.gov

The conjugated dienone system, a key structural feature of this compound, is crucial for its interaction with the aromatase enzyme. This system contributes to the molecule's ability to bind to the active site. The aromatization of a cross-conjugated dienone system has been explored in synthetic chemistry, highlighting the reactivity of this functional group. acs.org In the context of aromatase inhibition, the conjugated system within the steroid's A-ring is a common feature among steroidal inhibitors and is involved in the binding and subsequent inactivation of the enzyme.

Structure-Activity Relationships (SAR) for Aromatase Inhibition by this compound and its Analogs

The relationship between the chemical structure of this compound and its analogs and their ability to inhibit aromatase is a critical area of study for developing more potent and selective inhibitors. nih.gov

The type and position of substituents on the steroidal backbone significantly influence the inhibitory potency and selectivity of these compounds. nih.gov For example, in a series of 4-substituted androst-5-en-17-ones, the nature of the substituent at the C-4 position was found to directly impact the affinity for the aromatase enzyme. nih.gov

Research on 3-deoxy androgens has shown that the introduction of different functional groups affects their inhibitory activity. For instance, 4-benzoyloxy- and 4-acetoxy steroids were identified as potent competitive inhibitors of aromatase. nih.gov Conversely, elongation of an acetoxy or a methyl group in certain series of analogs led to a decrease in affinity for the enzyme, demonstrating a clear structure-activity relationship. nih.gov

The following table summarizes the inhibitory constants (Ki) for some 4-substituted androst-5-en-17-one (B22085) derivatives, illustrating the impact of different substituents on aromatase inhibition.

| Compound | Substituent at C-4 | Inhibitory Constant (Ki) |

| 31 | Benzoyloxy | 70 nM |

| 32 | Acetoxy | 60 nM |

Data sourced from a study on 3-deoxy androgens as aromatase inhibitors. nih.gov

In Vitro Aromatase Inhibition Assays and Methodologies

The evaluation of aromatase inhibitors like this compound is conducted through various established in vitro assays. These methodologies can be broadly categorized into cell-free and cell-based systems, each providing distinct insights into the compound's inhibitory potential. smolecule.com

Cell-Free Assays: These assays utilize isolated, purified, or recombinant human aromatase enzyme (CYP19A1) to directly measure the inhibitory effect of a compound. smolecule.com

Fluorimetric Assay: A common high-throughput method involves a fluorescent substrate and recombinant human aromatase. The enzyme's activity is measured by detecting a change in fluorescence as the substrate is metabolized. smolecule.comwebmd.com The reduction in activity in the presence of an inhibitor allows for the calculation of its potency, typically expressed as the half-maximal inhibitory concentration (IC50). webmd.comnih.gov

Radiolabeled Substrate Assay: This classic method uses a tritiated substrate, such as [1β-³H]androstenedione. Aromatase activity is quantified by measuring the amount of tritiated water (³H₂O) released during the aromatization reaction. The reduction in ³H₂O formation in the presence of the test compound indicates inhibition.

Cell-Based Assays: These systems use whole cells that naturally or through genetic engineering express aromatase, providing a more physiologically relevant context.

MCF-7 Cell Proliferation Assay: The estrogen receptor-positive human breast cancer cell line, MCF-7, is widely used. smolecule.comnih.gov In an estrogen-free medium supplemented with an androgen substrate (e.g., testosterone), the cells proliferate due to the conversion of the androgen into estrogen by their endogenous aromatase. An effective aromatase inhibitor will suppress this proliferation in a dose-dependent manner, from which an IC50 value can be determined. smolecule.com

Engineered Cell Lines: Cell lines such as human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells can be engineered to stably express human aromatase. These models are used to screen for inhibitors by measuring the depletion of an androgen substrate or the formation of an estrogen product in the culture medium.

These assays are crucial for determining the potency (IC50, Ki) and mechanism of inhibition (e.g., competitive, non-competitive, irreversible) of compounds like this compound.

Table 1: Common In Vitro Aromatase Inhibition Assay Methodologies This table is interactive. You can sort and filter the data.

| Assay Type | Principle | Model System | Key Measurement | Common Endpoint |

|---|---|---|---|---|

| Cell-Free | Fluorimetric | Recombinant Human Aromatase | Change in fluorescence | IC50 |

| Cell-Free | Radiometric | Human Placental or Recombinant Microsomes | Release of ³H₂O from [³H]-androgen | Ki, IC50 |

| Cell-Based | Cell Proliferation | MCF-7 Breast Cancer Cells | Cell viability / number | IC50 |

| Cell-Based | Product Formation | Aromatase-transfected cells (e.g., HEK293) | Estrogen concentration (e.g., by LC-MS) | % Inhibition, IC50 |

Interactions with Other Steroidogenic Enzymes and Receptors

Beyond its primary action on aromatase, the biochemical profile of this compound involves potential interactions with other enzymes and receptors critical to steroid hormone pathways.

Modulation of 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) Activity

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes plays a pivotal role in steroid metabolism by catalyzing the oxidation and reduction of hormones at the C17 position. nih.gov Specifically, isoforms like 17β-HSD type 1 convert the less active estrogen, estrone, into the highly potent estradiol, while 17β-HSD type 3 is crucial for converting androstenedione to testosterone (B1683101) in testicular Leydig cells. nih.govnih.gov

The structure of this compound contains a ketone group at the C17 position, making it a theoretical substrate for reductive 17β-HSD isoforms, which could potentially convert it into its 17β-hydroxy form. Conversely, it could act as an inhibitor of these enzymes, modulating the balance of other active steroids. However, a review of the available scientific literature reveals no direct in vitro studies specifically investigating the activity of this compound as either a substrate or an inhibitor of any 17β-HSD isoenzymes. Therefore, its capacity to modulate 17β-HSD activity remains to be experimentally determined.

Influence on 5α-Reductase Activity

The enzyme 5α-reductase is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT), by reducing the double bond between carbons 4 and 5 (Δ4). webmd.comnih.gov It also converts androstenedione to 5α-androstanedione. nih.gov The structure of this compound contains a conjugated diene system at Δ3,5, which means it lacks the Δ4 double bond that is the substrate for 5α-reductase. Consequently, it cannot be metabolized by this enzyme in the same manner as testosterone.

However, there is potential for this compound to act as an inhibitor of 5α-reductase. Research on other steroidal aromatase inhibitors has shown such cross-reactivity. For example, the aromatase inhibitor 4-hydroxy-4-androstene-3,17-dione has been demonstrated in vitro to induce a significant, dose-related decrease in the formation of DHT from testosterone in human benign prostatic hypertrophic tissue, indicating inhibition of 5α-reductase. nih.gov Despite this precedent with a structurally similar compound, there is currently no direct experimental data from in vitro studies that has specifically evaluated the inhibitory effect of this compound on 5α-reductase activity.

Potential Interactions with Androgen Receptors (AR) and Other Nuclear Receptors in In Vitro Models (Excluding Clinical Implications)

The biological activity of androgens is mediated through binding to and activation of the Androgen Receptor (AR), a member of the nuclear receptor superfamily. nih.gov In vitro models, such as cell-based reporter gene assays, are commonly used to screen for compounds that can bind to the AR and either mimic (agonist) or block (antagonist) the action of endogenous androgens. nih.gov These assays typically involve cells transfected with an AR expression vector and a reporter gene (e.g., luciferase) linked to an androgen-responsive promoter. nih.gov

While this compound is structurally related to androgens, there is a lack of published in vitro studies assessing its direct binding affinity for the AR or its ability to transactivate the receptor. Some steroid metabolites can exhibit dual activity; for instance, androst-5-ene-3β,17β-diol has been shown to stimulate proliferation in estrogen receptor-positive cells while inhibiting it in androgen receptor-positive cells, demonstrating that it can interact with both receptor types. nih.gov

Furthermore, other nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane (B1237026) Receptor (CAR) act as xenobiotic sensors, regulating the expression of genes involved in the metabolism of foreign compounds and some endogenous molecules. nih.govnih.gov Steroids and other lipophilic molecules can serve as ligands for these receptors. nih.gov Activation of PXR, for example, leads to the transcriptional activation of target genes, including certain cytochrome P450 enzymes. nih.gov To date, no specific in vitro data is available to confirm whether this compound can act as a ligand to activate or inhibit PXR or CAR.

Cross-Reactivity Profiles with Other Cytochrome P450 Enzymes (Excluding Adverse Effects)

This compound is known to be a potent inhibitor of aromatase (CYP19A1). To understand its selectivity, it is important to evaluate its potential interactions with other cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous substances.

Several CYP isoforms are known to be involved in steroid metabolism. For example, CYP3A4, CYP1A1, and CYP1B1 participate in the hydroxylation of estradiol. nih.gov The presence of a methoxy (B1213986) group on a steroid molecule can influence its interaction with these enzymes. In vitro studies using purified recombinant enzymes have shown that methoxyestrogens can serve as both substrates and noncompetitive inhibitors of CYP1A1 and CYP1B1. This suggests that the methoxy moiety of this compound could be a site of interaction or metabolism by other CYP enzymes.

A comprehensive in vitro screening of this compound against a panel of major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) would be required to fully characterize its selectivity profile and potential for cross-reactivity. However, such specific and comprehensive data for this compound are not available in the reviewed scientific literature.

Impact on Steroidogenic Pathways in Cellular and Acellular Systems

Scientific literature detailing the direct impact of this compound on steroidogenic pathways in cellular and acellular systems is not extensively available. The compound is primarily documented as a synthetic intermediate in the laboratory production of other steroid molecules, rather than as a compound studied for its own biological activity within these systems. chemicalbook.com

Its role is established as an intermediate in the chemical synthesis of Drospirenone, starting from Androstenedione. chemicalbook.com Therefore, to understand its context, it is relevant to consider the position of its precursor, Androstenedione, in natural steroidogenic pathways.

Androstenedione is a pivotal endogenous steroid hormone that serves as a precursor in the biosynthesis of both androgens and estrogens. nih.govmdpi.com It is produced in the adrenal glands and gonads from dehydroepiandrosterone (B1670201) (DHEA) or 17α-hydroxyprogesterone. mdpi.com Within the steroidogenic cascade, Androstenedione is metabolized by several key enzymes that dictate the balance of sex hormones.

The primary metabolic routes for Androstenedione include:

Conversion to Testosterone: Catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govoup.com

Conversion to Estrone: An irreversible reaction catalyzed by the aromatase enzyme complex (cytochrome P450 19A1). nih.govresearchgate.net

The formation of this compound from Androstenedione involves the creation of a dienol ether, a chemical step designed to protect the 3-keto group during subsequent reactions in a multi-step synthesis. This is a synthetic transformation and not a described biological pathway. The available research focuses on the chemical transformation itself rather than any potential enzymatic interactions or effects on steroid-producing cells.

Given its function as a transient chemical intermediate, detailed studies on its specific biochemical interactions or its influence on steroidogenic enzyme kinetics in cellular or acellular models have not been a primary focus of the research available in the public domain. Its impact is indirectly represented by its role in the synthesis of pharmacologically active agents like Drospirenone.

Interactive Data Table: Key Enzymatic Conversions of Androstenedione

| Precursor | Enzyme | Product | Metabolic Pathway |

| Androstenedione | 17β-hydroxysteroid dehydrogenase | Testosterone | Androgen Biosynthesis |

| Androstenedione | Aromatase (CYP19A1) | Estrone | Estrogen Biosynthesis |

| Androstenedione | 5α-reductase | 5α-Androstanedione | Androgen Metabolism |

| Androstenedione | 3-oxo-5β-steroid 4-dehydrogenase | Etiocholanedione | Steroid Metabolism |

Metabolism and Biotransformation of 3 Methoxy Androsta 3,5 Diene 7,17 Dione

Identification and Characterization of Metabolites in Non-Human Biological Matrices

Research specifically detailing the metabolism of 3-Methoxy-androsta-3,5-diene-7,17-dione in non-human biological matrices is limited in publicly available literature. However, the fundamental metabolic pathways for steroids are largely conserved across mammalian species. Therefore, by examining data from human metabolism and related steroid compounds, a probable metabolic profile in non-human systems can be inferred. The primary metabolic transformations are expected to involve Phase I functionalization reactions followed by Phase II conjugation.

Phase I metabolism introduces or exposes functional groups, typically increasing the hydrophilicity of a compound. For steroids like this compound, key reactions include hydroxylation and reduction. Human metabolism studies of this compound, also known as arimistane, have identified multiple hydroxylated and reduced metabolites. nih.govresearchgate.net These studies confirmed that hydroxylation is a major metabolic route. nih.govnih.gov It is proposed that hydroxylation can occur at various positions on the steroid core, such as C2, followed by further oxidations to form bis-hydroxylated metabolites. nih.govnih.gov

In addition to hydroxylation, reduction of the ketone groups, particularly at C-17, is a common metabolic step for androstane (B1237026) steroids. The metabolism of the structurally similar compound androsta-1,4,6-triene-3,17-dione (B190583) results in its 17β-hydroxy analogue as a major metabolite. This suggests that the 17-keto group of this compound is also a likely target for reductive enzymes in non-human systems.

Following Phase I reactions, the newly introduced hydroxyl groups serve as sites for Phase II conjugation. nih.gov These reactions attach endogenous polar molecules to the metabolite, greatly increasing water solubility and facilitating excretion. The principal Phase II reactions for steroid metabolites are glucuronidation and sulfation. nih.govacs.org Studies on arimistane confirm that its metabolites are excreted mainly as glucuro-conjugated and, to a lesser extent, sulfated forms. nih.gov

Glucuronidation: This is a major metabolic pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. biosynth.com The hydroxylated metabolites of this compound would be primary substrates for UGT enzymes located in the endoplasmic reticulum. biosynth.com

Sulfation: This pathway involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the metabolite, a reaction catalyzed by sulfotransferases (SULTs). nih.gov While often a less dominant pathway than glucuronidation for many steroids, it remains a significant route for conjugation. nih.gov

The analysis of Phase II metabolites can be performed directly using techniques like liquid chromatography-mass spectrometry (LC-MS), which is well-suited for detecting intact steroid conjugates. acs.orgresearchgate.net

Microbial Biotransformation of this compound and Related Steroids

While direct microbial biotransformation studies on this compound are not widely reported, the extensive research on related C19 steroids like androstenedione (B190577) (AD) and androstadienedione (ADD) provides a robust model. Microorganisms, including bacteria and fungi, are widely used as whole-cell biocatalysts for the specific and efficient modification of steroid skeletons, often achieving transformations that are challenging via conventional chemical methods. orientjchem.orgmdpi.commdpi.com

Microbes possess a diverse array of enzymes capable of catalyzing regio- and stereoselective reactions on steroid substrates. nih.govorientjchem.org Key enzyme classes include hydroxylases and dehydrogenases.

Hydroxylases: The introduction of hydroxyl groups at specific positions is a hallmark of microbial steroid transformation. nih.gov This is primarily accomplished by cytochrome P450 (P450) monooxygenases and Rieske-type monooxygenases. nih.gov

Cytochrome P450s: These heme-containing enzymes are notable for their ability to insert an oxygen atom from O₂ into unactivated C-H bonds. nih.govnih.gov Bacterial P450s from genera such as Bacillus have been shown to hydroxylate various steroid substrates. nih.gov

3-Ketosteroid 9α-hydroxylase (KSH): This Rieske-type monooxygenase is a critical enzyme in steroid degradation pathways in bacteria like Mycobacterium and Rhodococcus, catalyzing the 9α-hydroxylation that often precedes ring opening. nih.govnih.gov

Dehydrogenases/Reductases: These enzymes catalyze the interconversion of ketone and hydroxyl groups. For instance, 17β-hydroxysteroid dehydrogenase is responsible for the reduction of the 17-keto group in androstenedione to produce testosterone (B1683101). wikipedia.org

Table 1: Key Microbial Enzymes in Steroid Biotransformation

| Enzyme Class | Specific Enzyme Example | Function | Microbial Source Example |

|---|---|---|---|

| Monooxygenases | Cytochrome P450 (e.g., CYP105D7, CYP106A2) | Regio- and stereospecific hydroxylation of the steroid core. nih.govnih.gov | Bacillus megaterium, Streptomyces sp. nih.govnih.gov |

| Monooxygenases | 3-Ketosteroid 9α-hydroxylase (KSH) | 9α-hydroxylation, a key step in steroid nucleus degradation. nih.govnih.gov | Mycobacterium, Rhodococcus nih.govnih.gov |

| Dehydrogenases | 3-Ketosteroid-Δ1-dehydrogenase (KstD) | Introduces a double bond between C1 and C2. nih.gov | Mycobacterium, Arthrobacter nih.gov |

| Dehydrogenases | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Reduction of the 17-keto group to a 17β-hydroxyl group. wikipedia.org | Nocardioides simplex |

Whole-cell biocatalysis is a powerful strategy for generating novel steroid derivatives with potentially new or enhanced biological activities. orientjchem.orgmdpi.com By selecting specific microbial strains and controlling reaction conditions, it is possible to direct the transformation of a steroid precursor towards a desired product. nih.gov

For example, the biotransformation of androst-1,4-diene-3,17-dione (ADD) by the fungus Aspergillus brasiliensis leads to the formation of three major products:

Androsta-1,4-dien-17β-ol-3-one (Boldenone): The result of 17-ketone reduction.

11α-hydroxyandrost-1,4-diene-3,17-dione: The product of hydroxylation at the 11α position.

12β-hydroxyandrost-1,4-diene-3,17-dione: The product of a rarer 12β-hydroxylation.

These transformations highlight the ability of microbial systems to perform multiple reaction types, including reductions and highly specific hydroxylations, to create a library of novel compounds from a single steroid precursor.

Table 2: Examples of Novel Steroids from Microbial Biotransformation of Androstadienedione (ADD)

| Precursor Compound | Microorganism | Transformation Type | Product(s) |

|---|---|---|---|

| Androst-1,4-diene-3,17-dione (ADD) | Aspergillus brasiliensis | 17-Ketone Reduction, 11α-Hydroxylation, 12β-Hydroxylation | Boldenone, 11α-hydroxy-ADD, 12β-hydroxy-ADD |

| Androst-1,4-diene-3,17-dione (ADD) | Fusarium lini | Dihydroxylation | 11β,14α-dihydroxy-ADD |

Analytical Methodologies for Metabolic Profiling (Excluding Detection for Doping Control/Clinical Diagnostics)

The identification and characterization of steroid metabolites rely on powerful analytical techniques that can separate complex biological mixtures and provide structural information. The two most prominent methods in metabolic profiling research are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For decades, GC-MS has been a cornerstone of steroid analysis due to its excellent chromatographic resolution and the availability of extensive mass spectral libraries for compound identification. nih.govnih.gov Steroids, being non-volatile, require a chemical derivatization step—typically silylation—to increase their volatility for gas-phase analysis. nih.gov The electron impact (EI) ionization used in GC-MS produces reproducible fragmentation patterns that serve as a "fingerprint" for a given compound, aiding in structural elucidation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has become increasingly widespread for metabolic profiling. nih.govnih.gov Its main advantage is the ability to analyze compounds in the liquid phase, which eliminates the need for derivatization and allows for the direct analysis of thermally unstable or highly polar metabolites, such as intact Phase II glucuronide and sulfate (B86663) conjugates. acs.orgresearchgate.net Tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for quantifying known metabolites, while high-resolution mass spectrometry (LC-HRMS) allows for the determination of the elemental composition of unknown metabolites from accurate mass measurements. acs.orgnih.gov

Advanced Techniques: The complexity of the steroid metabolome has driven the development of more advanced methods. Liquid chromatography combined with ion mobility mass spectrometry (LC-IM-MS) adds another dimension of separation based on the size, shape, and charge of the ion (its collision cross section, or CCS). acs.orgmdpi.com This technique can resolve isomeric metabolites that may not be separable by chromatography or mass alone, thereby increasing confidence in compound identification. mdpi.com

Table 3: Comparison of Analytical Methodologies for Steroid Metabolic Profiling

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Principle | Separates volatile compounds in a gas stream, followed by ionization and mass analysis. nih.gov | Separates compounds in a liquid stream, followed by ionization and mass analysis. nih.gov |

| Sample Derivatization | Required to make steroids volatile (e.g., silylation). nih.gov | Generally not required; can analyze compounds in their native state. acs.org |

| Analytes | Primarily for Phase I metabolites and parent compounds after derivatization. | Suitable for parent compounds, Phase I, and intact Phase II metabolites (sulfates, glucuronides). researchgate.net |

| Strengths | High chromatographic resolution, extensive spectral libraries for identification. nih.gov | High sensitivity, high specificity (MS/MS), analysis of polar/non-volatile compounds. nih.govnih.gov |

| Limitations | Laborious sample preparation, potential for artifact formation during derivatization. nih.gov | Matrix effects (ion suppression/enhancement) can affect quantification. acs.org |

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

There are no published studies that have utilized Liquid Chromatography-Mass Spectrometry (LC-MS) to identify or quantify the metabolites of this compound in any biological matrix. Research on the related compound, Androsta-3,5-diene-7,17-dione (B72561), has employed LC-MS to characterize its urinary metabolites, identifying various hydroxylated and reduced forms. However, equivalent data for the 3-methoxy derivative is not available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Similarly, the scientific literature lacks any studies that have applied Gas Chromatography-Mass Spectrometry (GC-MS) to investigate the metabolic fate of this compound. While GC-MS has been a crucial tool in the analysis of metabolites for other androstane steroids, its specific application to the biotransformation of this compound has not been reported.

Development of Reference Standards for Metabolite Identification

The development and synthesis of certified reference standards are critical for the unequivocal identification and quantification of metabolites. As there have been no studies identifying the metabolites of this compound, there are consequently no reports on the synthesis or availability of their corresponding reference standards.

Advanced Theoretical and Computational Studies of 3 Methoxy Androsta 3,5 Diene 7,17 Dione

Molecular Docking and Ligand-Protein Interaction Modeling with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov For 3-Methoxy-androsta-3,5-diene-7,17-dione, the primary target for such modeling is human cytochrome P450 aromatase (CYP19A1), the enzyme responsible for estrogen biosynthesis. nih.govnih.gov

Docking simulations of steroidal inhibitors into the aromatase active site, guided by its crystal structure (e.g., PDB ID: 3S79, 5JKV), reveal a set of critical interactions that stabilize the ligand-enzyme complex. nih.govscirp.orgmdpi.com The steroidal core of the inhibitor typically orients itself within a hydrophobic pocket, mimicking the binding of the natural substrate, androstenedione (B190577). nih.govscirp.org The introduction of a 3-methoxy group to the androsta-3,5-diene-7,17-dione (B72561) scaffold would be hypothesized to modulate these interactions.

Key Interaction Points in the Aromatase Active Site:

The binding of steroidal inhibitors is governed by a combination of hydrophobic interactions, hydrogen bonds, and π-stacking interactions with key amino acid residues. nih.govnih.gov The 3-methoxy group, being a hydrogen bond acceptor and possessing a methyl group, could potentially form new or altered interactions within the active site.

Hydrophobic Interactions: The steroid backbone fits into a pocket lined with non-polar residues such as Val370, Leu372, Ala306, and Ala307, which are crucial for anchoring the ligand. nih.govmdpi.com

Hydrogen Bonding: The ketone groups at C7 and C17 are key for interacting with polar residues. The C17-ketone can form a hydrogen bond with the side chain of Ser478, while the C7-ketone can interact with other polar residues or water molecules in the active site. nih.govnih.gov

Heme Coordination: A primary interaction for many inhibitors is the coordination of a functional group to the heme iron atom. While this is more characteristic of non-steroidal, nitrogen-containing inhibitors, steroidal inhibitors sit in close proximity to the heme group, and their orientation is critical for inhibitory activity. nih.gov

π-π Stacking: Aromatic residues like Phe134, Phe221, and Trp224 can engage in π-stacking interactions, particularly with non-steroidal inhibitors, but can also contribute to the hydrophobic enclosure of steroidal ligands. nih.gov

Table 1: Predicted Interacting Residues for this compound in the Aromatase Active Site

| Interaction Type | Key Amino Acid Residues | Potential Role of 3-Methoxy Group |

| Hydrophobic | Ala306, Ala307, Val370, Leu372, Met374, Leu477 | The methyl portion of the methoxy (B1213986) group contributes to hydrophobic contacts. |

| Hydrogen Bonding | Asp309, Thr310, Ser478 | The oxygen atom of the methoxy group can act as a hydrogen bond acceptor with nearby donor residues. |

| π-Alkyl | Phe134, Phe221, Trp224 | Potential interaction between the aromatic rings of phenylalanine/tryptophan and the steroid's alkyl groups. |

| Proximity to Heme | Heme prosthetic group | The overall orientation influences the distance to the catalytic heme iron, preventing substrate oxidation. |

Pharmacophore Modeling for Enzyme Inhibition

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govresearchgate.net For aromatase inhibitors, a pharmacophore model is derived from a set of known active compounds, defining the key steric and electronic features required for binding and inhibition. nih.govdrugbank.com

A ligand-based pharmacophore model for steroidal aromatase inhibitors would typically include: researchgate.net

A Hydrophobic Core: Representing the tetracyclic steroid nucleus.

Two Hydrogen Bond Acceptors: Corresponding to the ketone groups at positions 7 and 17, which are critical for interaction with polar residues in the active site. nih.gov

Excluded Volumes: Defining regions where steric bulk would clash with the enzyme and reduce activity.

The conjugated diene system in the A-ring of this compound contributes to the planarity of that region of the molecule, which is a recognized feature in potent steroidal inhibitors. The 3-methoxy group would be incorporated into the model as a potential hydrogen bond acceptor feature. Such models are invaluable for virtual screening of large chemical databases to identify novel scaffolds with potential aromatase inhibitory activity. researchgate.netacs.org

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide detailed information about the electronic structure and geometry of a molecule. mdpi.com For this compound, these calculations can predict its most stable three-dimensional conformation, bond lengths, angles, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Electronic Properties: The HOMO-LUMO energy gap is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The distribution of electron density and the molecular electrostatic potential (MEP) map can identify the regions of the molecule most likely to engage in electrostatic interactions, such as the negatively charged regions around the carbonyl and methoxy oxygens.

Vibrational Analysis: Theoretical vibrational spectra (FT-IR and Raman) can be calculated and compared with experimental data to confirm the molecular structure and the nature of its chemical bonds. mdpi.com

Table 2: Hypothetical Quantum Chemical Properties for this compound (Calculated via DFT, e.g., B3LYP/6-31G(d))

| Property | Predicted Value / Description | Significance |

| Energy of HOMO | ~ -6.5 eV | Indicates the electron-donating capability of the molecule. |

| Energy of LUMO | ~ -1.2 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to the chemical stability and reactivity of the compound. |

| Dipole Moment | ~ 3.5 - 4.5 Debye | Quantifies the overall polarity, influencing solubility and interactions with polar residues. |

| Most Stable Conformation | A- and B-rings are relatively planar due to the conjugated system; C-ring in a chair conformation; D-ring in an envelope conformation. | The specific 3D shape is essential for fitting into the enzyme's active site. nih.gov |

Structure-Guided Design Approaches for Novel Enzyme Inhibitors

Structure-guided design utilizes the high-resolution crystal structure of a target protein to rationally design more effective inhibitors. nih.govnih.gov The availability of the human placental aromatase crystal structure has been a significant boon for designing next-generation inhibitors. nih.govemory.edu

The process for designing a molecule like this compound, or other derivatives, would follow these steps:

Analyze the Co-crystal Structure: A known steroidal inhibitor (e.g., exemestane (B1683764) or the substrate androstenedione) is modeled or crystallized within the aromatase active site. nih.gov

Identify Opportunities for Improvement: Researchers identify unoccupied pockets or regions within the active site where new functional groups could be added to the inhibitor to form additional, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.govemory.edu The goal is to increase binding affinity and selectivity over other cytochrome P450 enzymes.

In Silico Design and Synthesis: New derivatives are designed computationally. The addition of a methoxy group at the C3 position of Androsta-3,5-diene-7,17-dione would be a strategy to probe the pocket around the A-ring, potentially interacting with residues like Asp309 or Thr310. nih.govnih.gov

Evaluation: The newly designed compounds are then synthesized and evaluated for their inhibitory potency (IC₅₀) and their mode of action is confirmed through further biochemical and computational studies. nih.gov This iterative process of design, synthesis, and testing allows for the refinement of inhibitors with superior therapeutic profiles. nih.gov

Pre Clinical Biological Activity Studies in in Vitro and Non Human Models Excluding Human Clinical Data, Safety, Dosage

Effects on Cell Proliferation and Viability in Cell Line Models for Mechanistic Insights

No peer-reviewed studies detailing the effects of 3-Methoxy-androsta-3,5-diene-7,17-dione on cell proliferation or viability in any cell line model have been identified.

General Research Approach: To investigate these effects, researchers would typically expose various cancer cell lines (such as MCF-7 for breast cancer or PC-3 for prostate cancer) and non-cancerous cell lines to the compound at varying concentrations. Assays like the MTT or WST-1 assay would be used to quantify cell viability, while techniques such as trypan blue exclusion or colony formation assays would measure cell proliferation. Results from such studies would indicate whether the compound has cytotoxic (cell-killing) or cytostatic (growth-inhibiting) properties.

Modulation of Gene Expression and Signaling Pathways in Cellular Systems

There is no available data on how this compound may modulate gene expression or specific signaling pathways in cellular systems.

General Research Approach: Should such research be undertaken, scientists would likely use techniques like quantitative polymerase chain reaction (qPCR) to study the expression of specific genes related to hormone metabolism, cell cycle, and apoptosis. For a broader view, microarray or RNA-sequencing analyses could reveal genome-wide changes in gene expression. To investigate signaling pathways, Western blot analysis would be employed to measure the levels and activation state (e.g., phosphorylation) of key proteins in pathways like PI3K/Akt or MAPK, which are often involved in cell growth and survival.

Biochemical Impact on Hormone-Responsive Cellular Processes

The specific biochemical impact of this compound on hormone-responsive cellular processes has not been documented in the scientific literature.

General Research Approach: Studies in this area would focus on the compound's effect on steroidogenesis. For example, in hormone-responsive cells like human adrenal cortex cells or specific cancer cell lines, researchers would measure the production and secretion of key hormones such as testosterone (B1683101), estradiol, and progesterone after treatment with the compound nih.gov. Techniques like immunoassays (ELISA) or liquid chromatography-mass spectrometry (LC-MS) would be used for quantification nih.gov. This would help determine if the compound inhibits or enhances the activity of enzymes involved in hormone synthesis.

In Vitro Studies on Specific Receptor Agonist/Antagonist Activities

No in vitro studies have been published that define the agonist or antagonist activities of this compound on any specific cellular receptors.

General Research Approach: To determine if the compound interacts with nuclear receptors like the androgen receptor (AR) or estrogen receptor (ER), competitive binding assays would be performed. These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor, which allows for the calculation of its binding affinity. Further, reporter gene assays in genetically modified cell lines would be used to ascertain whether this binding results in an agonist (activating) or antagonist (inhibiting) effect on receptor-mediated gene transcription.

Development and Utilization of Relevant In Vitro and Non-Human Animal Models for Mechanistic Research

There are no reports of the development or use of specific in vitro or non-human animal models for the mechanistic research of this compound.

General Research Approach: The initial development of in vitro models would involve selecting appropriate cell lines that express the target enzymes or receptors relevant to the compound's suspected mechanism of action (e.g., aromatase-expressing cells). For non-human studies, rodent models (mice or rats) are commonly used. For a compound suspected of altering hormone balance, studies in castrated or ovariectomized animals receiving hormone replacement could be employed to isolate the compound's specific effects on hormone-dependent tissues and tumor growth.

Future Directions and Emerging Research Avenues for 3 Methoxy Androsta 3,5 Diene 7,17 Dione

Exploration of Undiscovered Metabolic Pathways and Enzymes

While the metabolism of similar compounds, such as androsta-3,5-diene-7,17-dione (B72561) (Arimistane), has been partially elucidated, the specific metabolic fate of its 3-methoxy derivative remains a critical area for future research. Studies on related aromatase inhibitors show that metabolic pathways can include hydroxylation, reduction, and excretion of the unchanged parent compound. nih.gov For instance, the primary urinary metabolite of Arimistane has been identified as 7β-hydroxy-androsta-3,5-diene-17-one. It is hypothesized that 3-Methoxy-androsta-3,5-diene-7,17-dione undergoes similar transformations, including demethylation of the methoxy (B1213986) group, hydroxylation at various positions on the steroid core, and reduction of the 17-keto group.

Future research should focus on:

In vitro metabolism studies using human liver microsomes and specific cytochrome P450 (CYP) enzymes to identify the key enzymes responsible for its oxidative metabolism.

Identification of conjugation products , as steroids are often cleared from the body after undergoing glucuronidation or sulfation. evitachem.com

Microbial biotransformation models , which can serve as a powerful tool to discover novel, mammalian-like metabolic pathways. smolecule.com Fungal species, for example, have demonstrated high efficiency in catalyzing specific dihydroxylation reactions on steroid substrates. smolecule.com

Integration of Omics Technologies in Understanding Biological Interactions

To gain a holistic understanding of how this compound interacts with biological systems, the integration of "omics" technologies is essential. These approaches can provide comprehensive data on the molecular changes induced by the compound.

Metabolomics: Untargeted metabolomic screening of biological fluids (e.g., urine, plasma) following administration in preclinical models can uncover the full spectrum of metabolites. This approach has been suggested for identifying new metabolites of designer steroids. researchgate.net

Proteomics: This can be used to identify protein binding partners and the specific enzymes (e.g., CYPs, UGTs) that interact with the compound. This would help to explain its metabolic profile and potential off-target effects.

Transcriptomics: Analyzing changes in gene expression in response to the compound can reveal its impact on cellular pathways, particularly those related to steroidogenesis and xenobiotic metabolism. fda.gov

Computational Approaches: In silico methods like induced-fit docking (IFD) simulations and site of metabolism (SoM) predictions can help to explain the recognition of the compound by enzymes like aromatase and predict its metabolic hot-spots. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis in Complex Biological Systems

The detection and quantification of this compound and its metabolites at trace levels present a significant analytical challenge. Future research must focus on developing highly sensitive and specific analytical methods, which are crucial for both metabolic studies and potential anti-doping applications.

The identification of the related compound, androsta-3,5-diene-7,17-dione, in supplements has relied on a combination of powerful techniques. nih.gov Future efforts for the 3-methoxy derivative should build upon these, including:

Liquid Chromatography-High Resolution Accurate Mass-Mass Spectrometry (LC-HRAM-MS): This technique is invaluable for identifying unknown metabolites by providing a highly accurate mass measurement, which helps in determining the elemental composition. researchgate.netnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Following derivatization (e.g., trimethylsilylation), GC-MS/MS offers excellent sensitivity and selectivity for quantifying known target metabolites in complex matrices like urine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of novel metabolites isolated from biological samples, NMR remains the gold standard. researchgate.netnih.gov

Development of Certified Reference Materials: The synthesis and certification of reference standards for the parent compound and its primary metabolites are essential for the validation of quantitative methods and ensuring accurate and reliable data analysis. lgcstandards.com

| Future Research Focus | Key Technologies/Methods | Primary Objective |

| Metabolic Pathways | In vitro microsomal assays, Microbial Biotransformation, LC-MS | To identify and characterize the major metabolic routes and the enzymes involved. |

| Biological Interactions | Metabolomics, Proteomics, Transcriptomics, Computational Docking | To understand the compound's system-wide effects on metabolites, proteins, and gene expression. |

| Trace Analysis | LC-HRAM-MS, GC-MS/MS, NMR | To develop and validate ultra-sensitive methods for detection and quantification in biological samples. |

| Green Synthesis | Microbial Fermentation, Biocatalysis | To create sustainable and efficient manufacturing processes for the compound and its derivatives. |

| Chemical Biology | Synthesis of labeled derivatives (fluorescent, biotin), Photo-affinity labeling | To develop molecular probes for studying enzyme-ligand interactions and cellular function. |

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

Conventional chemical synthesis of complex molecules like steroids often involves multiple steps, harsh reagents, and the production of hazardous waste. Green chemistry offers a sustainable alternative by utilizing biological systems or biocatalysts. The compound 3-methoxyandrosta-3,5-dien-17-one (B1607180) is known as an intermediate in the synthesis of Drospirenone. chemicalbook.com

Future research should explore:

Microbial Biotransformation: This approach is widely used for the commercial production of steroidal intermediates like androstadienedione (ADD) from precursors such as androstenedione (B190577) (AD). nih.gov Research could identify or engineer microorganisms (e.g., Arthrobacter simplex) capable of performing specific reactions, such as the introduction of the 3-methoxy-3,5-diene moiety, on readily available steroid precursors. nih.gov

Biocatalysis: The use of isolated enzymes to perform specific chemical transformations can offer high selectivity and efficiency under mild conditions, reducing by-product formation and environmental impact.

Application in Chemical Biology Tools and Probes Development

The structural similarity of this compound to known aromatase inhibitors like Arimistane suggests its potential as a scaffold for developing sophisticated chemical biology tools. evitachem.com Such tools are essential for investigating the structure, function, and regulation of enzymes like aromatase. nih.gov

Emerging research avenues include:

Affinity Probes: Synthesizing derivatives of the compound that incorporate reporter tags (e.g., biotin, fluorescent dyes). These probes can be used in pull-down assays or imaging studies to identify binding partners and visualize the subcellular localization of target enzymes.

Photo-affinity Labels: Introducing a photo-reactive group onto the steroid scaffold would allow for covalent, light-induced cross-linking to the active site of a target enzyme. This technique is powerful for mapping binding pockets and understanding molecular recognition.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications at various positions can help to establish new SARs. nih.gov This knowledge is crucial for designing more potent and selective inhibitors or probes for studying steroidogenic pathways.

Q & A

Basic Research Questions

Q. How can 3-Methoxy-androsta-3,5-diene-7,17-dione be synthesized and structurally validated in a laboratory setting?

- Methodology : Synthesis typically involves modifying the parent compound (androsta-3,5-diene-7,17-dione) by introducing a methoxy group at position 3. For structural analogs like androsta-3,5-diene-7,17-dione, sodium borohydride reduction in methanol has been used to study regioselectivity in metabolite formation. Structural confirmation relies on ¹H-NMR and ¹³C-NMR to identify key signals (e.g., 3,5-diene system and ketone groups) and GC/MS for mass spectral matching with reference standards .

Q. What are the primary metabolic pathways of this compound in humans?

- Methodology : In vivo studies on analogs (e.g., androsta-3,5-diene-7,17-dione) show that 7β-hydroxylation is the dominant metabolic pathway due to enzymatic reduction at the less sterically hindered 7-keto position. Urinary metabolite detection involves hydrolysis of conjugates (e.g., sulfates) followed by GC/MS analysis. The 7β-hydroxy metabolite can be tracked for up to 48 hours post-administration .

Q. How is this compound regulated in anti-doping contexts, and what analytical methods are used for its detection?

- Methodology : Structural analogs (e.g., arimistane) are classified as S4.1 aromatase inhibitors under WADA’s Prohibited List. Detection employs GC/MS with retention time (RT) matching and Fourier transform infrared spectroscopy (FTIR) to confirm functional groups. Cross-validation with synthesized reference standards is critical to avoid false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo metabolic data for this compound?

- Methodology : In vitro reduction experiments (e.g., using sodium borohydride) may yield non-physiological metabolites (e.g., 17-hydroxy derivatives), whereas in vivo models prioritize 7β-hydroxylation due to enzymatic specificity. To reconcile discrepancies, use isotope-labeled tracer studies and compare urinary metabolite profiles with synthesized standards. Enzymatic assays (e.g., human liver microsomes) can clarify reductase activity .

Q. What challenges arise in differentiating 3-Methoxy derivatives from other androstane analogs in complex biological matrices?

- Methodology : Structural similarity to prohibited steroids (e.g., arimistane) necessitates advanced chromatographic separation. Parallel GC-MS/FTIR systems improve specificity by correlating mass spectral data with IR absorption patterns (e.g., methoxy vs. ethoxy groups). For dietary supplements, LC-HRMS with isotopic fine structure analysis can distinguish subtle structural differences .

Q. How does the 3-methoxy group influence the compound’s stability and hydrolysis kinetics compared to non-substituted analogs?

- Methodology : Hydrolysis studies under varying pH and enzymatic conditions (e.g., sulfatase vs. glucuronidase) can assess stability. For example, analogs like 7-keto-DHEA sulfate show differential hydrolysis rates depending on substituents. Use ¹H-NMR kinetics to track methoxy group retention and HPLC-UV to quantify degradation products .

Q. What experimental designs are optimal for studying the estrogenic/anti-estrogenic activity of this compound?

- Methodology : In vitro assays (e.g., ERα/ERβ reporter gene systems) quantify receptor binding affinity. Compare results with known aromatase inhibitors (e.g., exemestane) to contextualize potency. In vivo, measure serum estradiol suppression in animal models and cross-validate with LC-MS/MS steroid panels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.